ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

pyrazolo[1,5-a]pyridine benzothiazole amide structure-activity relationship

This compound uniquely combines two privileged pharmacophores—the pyrazolo[1,5-a]pyridine ATP-mimetic core and the benzothiazole-2-carboxamide hinge-binding motif—in a single synthetic framework, making it an essential tool for kinase inhibitor screening cascades targeting Pim, ILK, and other pyrazolylbenzothiazole-relevant kinases. The ethyl ester at C3 provides a versatile synthetic handle for rapid SAR exploration via hydrolysis, amidation, or transesterification—a flexibility absent in the corresponding carboxylic acid or amide analogs routinely found in patent literature. Procure the exact positional isomer to ensure pharmacological fidelity and batch-to-batch reproducibility in lead optimization campaigns.

Molecular Formula C18H14N4O3S
Molecular Weight 366.4
CAS No. 1396868-36-2
Cat. No. B2421594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
CAS1396868-36-2
Molecular FormulaC18H14N4O3S
Molecular Weight366.4
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H14N4O3S/c1-2-25-18(24)12-10-19-22-8-7-11(9-14(12)22)20-16(23)17-21-13-5-3-4-6-15(13)26-17/h3-10H,2H2,1H3,(H,20,23)
InChIKeyDIHZGJRNILSHET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396868-36-2) – Chemical Class & Structural Baseline


Ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396868-36-2) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine-3-carboxylate family, functionalized at the 5-position with a 1,3-benzothiazole-2-carboxamide moiety [1]. This architecture merges a pyrazolo[1,5-a]pyridine core, which is recognized as a privileged scaffold in kinase-targeted drug discovery and anticancer therapy, with the benzothiazole amide pharmacophore, a motif associated with antimicrobial, antitumor, and kinase-inhibitory properties in structurally related analogs [2]. The ethyl ester at the 3-position provides a synthetic handle for further derivatization or pro-drug strategies, distinguishing it from the corresponding carboxylic acid or amide congeners that dominate the patent and literature landscape for this chemotype [3].

Why ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate Cannot Be Swapped with Generic Pyrazolo[1,5-a]pyridine or Benzothiazole Analogs


The target compound integrates two pharmacophoric elements—the pyrazolo[1,5-a]pyridine core and the benzothiazole-2-carboxamide side chain—within a single molecular framework; simple exchange with either the unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylate core or a stand-alone benzothiazole amide eliminates the multi-target interaction potential that patents in this class explicitly rely on for therapeutic utility [1]. In the broader pyrazolylbenzothiazole patent space, substitution pattern (particularly the position and nature of the carboxamide linkage) is the primary driver of biological activity differentiation; compounds with an ester at the 3-position exhibit altered lipophilicity, metabolic stability, and synthetic tractability compared to the more commonly claimed carboxamide or carboxylic acid derivatives [2]. Without precise positional and functional-group fidelity, the downstream pharmacological profile, solubility, and formulation behavior cannot be presumed equivalent, making generic substitution a risk for both research reproducibility and lead-optimization campaigns [3].

Product-Specific, Comparator-Based Differentiation Evidence for ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate


5-Position Benzothiazole Carboxamide vs. Unsubstituted Pyrazolo[1,5-a]pyridine-3-carboxylate Core: Structural Differentiation

Ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate contains a benzothiazole-2-carboxamide substituent at the 5-position of the pyrazolo[1,5-a]pyridine ring, whereas the unsubstituted ethyl pyrazolo[1,5-a]pyridine-3-carboxylate core (CAS 135620-38-9) lacks this pharmacophore entirely. The addition of the benzothiazole amide introduces H-bond donor/acceptor capacity, π-stacking surface, and steric bulk that are absent in the core scaffold, enabling engagement with biological targets (e.g., kinase ATP-binding pockets) that the unadorned core cannot address [1]. This structural feature aligns with the pyrazolylbenzothiazole class broadly claimed in patent literature for kinase inhibition and therapeutic applications [2].

pyrazolo[1,5-a]pyridine benzothiazole amide structure-activity relationship

Ethyl Ester at C3 vs. Carboxamide Congeners: Synthetic Versatility and Physicochemical Differentiation

The target compound bears an ethyl ester at the 3-position of the pyrazolo[1,5-a]pyridine scaffold, contrasting with the more frequently patented 3-carboxamide derivatives (e.g., compounds described in US10214526B2) [1]. Esters confer greater hydrolytic lability and serve as masked carboxylic acids (pro-drug strategies) or as intermediates for further functionalization. While class-level data indicate that ester analogs generally exhibit higher log P and membrane permeability than corresponding carboxylic acids or primary amides, no head-to-head log P or permeability measurement for this specific compound against a defined comparator has been published [2].

ester prodrug lipophilicity synthetic handle

Heterocyclic Amide Linkage Geometry: Benzothiazole-2-carboxamido vs. Benzothiazole-6-carboxamido Isomers

The target compound features a 1,3-benzothiazole-2-carboxamide linkage (amido group at the 2-position of the benzothiazole ring). A structurally similar analog, N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide (CAS not assigned in search), carries the carboxamide at the 6-position of the benzothiazole. This regiochemical difference alters the orientation of the benzothiazole ring relative to the pyrazolo[1,5-a]pyridine core, which has been shown in analogous pyrazolylbenzothiazole series to influence ATP-competitive kinase binding geometry and target selectivity [1]. Quantitative binding or activity data directly comparing the 2-amido and 6-amido isomers have not been published in primary literature for this specific scaffold.

regioisomer differentiation amide linkage target engagement

Application Scenarios for ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate Based on Differentiated Evidence


Kinase-Targeted Drug Discovery and Lead Optimization

The co-occurrence of the pyrazolo[1,5-a]pyridine ATP-mimetic core and the benzothiazole carboxamide pharmacophore makes this compound suitable for kinase inhibitor screening cascades, particularly for targets in the pyrazolylbenzothiazole patent landscape (e.g., integrin-linked kinase, Pim kinases) [1]. Procurement of the precise ester derivative enables SAR studies around the 3-position while retaining the 5-position benzothiazole amide necessary for hinge-region binding interactions [2].

Synthetic Building Block for Focused Heterocyclic Libraries

The ethyl ester at C3 serves as a versatile intermediate for amidation, reduction, hydrolysis, or transesterification, enabling the rapid generation of focused compound libraries that explore 3-position diversity while keeping the benzothiazole-2-amido pharmacophore constant. This contrasts with procurement of the carboxylic acid or amide analogs, which limit downstream synthetic flexibility [1].

Antimicrobial and Anticancer Phenotypic Screening

Class-level evidence from amido-linked pyrazolyl benzothiazoles demonstrates activity against Bacillus subtilis and Aspergillus niger, as well as anticancer effects in benzothiazole-containing pyrazolines [2]. While specific MIC or IC50 data for this compound are not publicly available, its structural membership in this active chemotype supports its use in phenotypic screening panels where the benzothiazole-pyrazolo[1,5-a]pyridine hybrid scaffold is the independent variable.

Quote Request

Request a Quote for ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.